(1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol
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Overview
Description
(1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol is a diterpenoid compound that belongs to the kaurane family. It is known for its significant biological activities, particularly its anticancer properties. This compound is derived from natural sources, primarily plants, and has been the subject of extensive scientific research due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ent-kaurane-3,16,17-triol typically involves multiple steps, starting from simpler diterpenoid precursors. One common method includes the oxidation of ent-kaurane derivatives followed by selective reduction and hydroxylation to introduce the hydroxyl groups at the 3, 16, and 17 positions . The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, followed by reduction with reagents like sodium borohydride .
Industrial Production Methods
Industrial production of ent-kaurane-3,16,17-triol is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as microbial biotransformation, have shown promise in producing this compound on a larger scale. These methods utilize specific strains of fungi or bacteria to convert simpler diterpenoids into ent-kaurane-3,16,17-triol through enzymatic processes .
Chemical Reactions Analysis
Types of Reactions
(1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: Halogenation or other substitution reactions can introduce new functional groups at specific positions on the molecule
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of ent-kaurane-3,16,17-triol, which can exhibit different biological activities .
Scientific Research Applications
(1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[112101,10
Chemistry: Used as a precursor for synthesizing other bioactive diterpenoids.
Biology: Studied for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells
Mechanism of Action
The mechanism of action of ent-kaurane-3,16,17-triol primarily involves the induction of apoptosis in cancer cells. It targets specific molecular pathways, such as the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and programmed cell death . The compound also interacts with various proteins and enzymes, modulating their activity to exert its therapeutic effects .
Comparison with Similar Compounds
(1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol is unique among kaurane diterpenoids due to its specific hydroxylation pattern. Similar compounds include:
Ent-kaurane-3,16-diol: Lacks the hydroxyl group at the 17 position.
Ent-kaurane-3,17-diol: Lacks the hydroxyl group at the 16 position.
Ent-kaurane-16,17-diol: Lacks the hydroxyl group at the 3 position.
Properties
Molecular Formula |
C20H34O3 |
---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol |
InChI |
InChI=1S/C20H34O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-16,21-23H,4-12H2,1-3H3/t13-,14+,15-,16+,18+,19-,20+/m1/s1 |
InChI Key |
JRMZVZSBORMZSD-XKBPDVHJSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]34[C@@H]2CC[C@H](C3)[C@](C4)(CO)O)(C)C)O |
Canonical SMILES |
CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(CO)O)C |
Synonyms |
ent-kaurane-3,16,17-triol kaurane-3,16,17-triol |
Origin of Product |
United States |
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